

# Genotropin in Small for Gestational Age Patients: A Cross-Study Efficacy Analysis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Genatropin*

Cat. No.: *B1665317*

[Get Quote](#)

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive cross-study analysis of the effectiveness of Genotropin (somatropin), a recombinant human growth hormone, in pediatric patients born Small for Gestational Age (SGA). For children with SGA who fail to exhibit catch-up growth by the age of two, Genotropin is a frequently prescribed treatment to improve growth velocity and final height. This document synthesizes data from multiple clinical trials and observational studies to offer a comparative perspective on its efficacy, supported by detailed experimental protocols and an overview of the underlying signaling pathways.

## Quantitative Efficacy of Genotropin in SGA Patients

The effectiveness of Genotropin in treating short stature in children born SGA has been evaluated in numerous studies. Key metrics for assessing efficacy include the change in height velocity and the improvement in height standard deviation score (SDS). The following tables summarize the quantitative outcomes from several key studies.

| Study/Trial Identifier             | Treatment Group<br>(Genotropin Dose) | Duration  | Mean Change                                                          |                                                            |
|------------------------------------|--------------------------------------|-----------|----------------------------------------------------------------------|------------------------------------------------------------|
|                                    |                                      |           | in Height Velocity<br>(cm/year)                                      | Mean Change in Height SDS                                  |
| Pfizer Phase 3B Study              | 0.035 mg/kg/day                      | 24 months | Statistically significant greater gain compared to untreated control | Statistically significant improvement from baseline        |
| Pfizer Pooled Analysis of 4 Trials | 0.24 mg/kg/week                      | 24 months | Significant increases in linear growth                               | Significant improvement                                    |
| Pfizer Pooled Analysis of 4 Trials | 0.48 mg/kg/week                      | 24 months | Significant increases in linear growth                               | Significant improvement, greater than 0.24 mg/kg/week dose |
| LG Growth Study (NCT01604395)      | 40.9 µg/kg/day                       | 3 years   | -                                                                    | Increase from -2.55 to -1.13                               |
| NESGAS Study                       | 67 µg/kg/day                         | 1 year    | -                                                                    | -                                                          |
| Dose-Comparative Study             | 0.23 mg/kg/week (Low-Dose)           | 104 weeks | Significant improvement                                              | -                                                          |
| Dose-Comparative Study             | 0.46 mg/kg/week (High-Dose)          | 104 weeks | Significant improvement                                              | -                                                          |

## Comparative Efficacy of Genotropin

Genotropin has also been compared to other growth hormone preparations in the treatment of SGA. These studies are crucial for understanding the relative performance of different somatropin products.

| Study Identifier              | Comparator               | Duration  | Primary Endpoint                     | Outcome                                                                                 |
|-------------------------------|--------------------------|-----------|--------------------------------------|-----------------------------------------------------------------------------------------|
| Phase III Trial (NCT02770157) | Growtropin-II            | 52 weeks  | Change in annualized height velocity | Growtropin-II was non-inferior to Genotropin. <a href="#">[1]</a>                       |
| MISSION Study (NCT07226089)   | Somatrogon (once-weekly) | 12 months | Efficacy and safety                  | Ongoing study comparing once-weekly Somatrogon to daily Genotropin. <a href="#">[2]</a> |

## The Role of IGF-1 in Treatment Monitoring

Insulin-like growth factor 1 (IGF-1) is a key mediator of growth hormone's effects and its levels are often monitored during treatment. Studies show that Genotropin therapy leads to a significant increase in IGF-1 levels in SGA patients.[\[3\]](#) However, the interpretation of IGF-1 levels can be complex, with some patients exhibiting levels above the normal range, which may necessitate dose adjustments.[\[4\]](#)[\[5\]](#) Interestingly, one study found that while total IGF-1 concentrations often exceeded the normal range with high-dose GH treatment, bioactive IGF levels largely remained within the normal reference.[\[6\]](#)

## Experimental Protocols of Key Studies

Understanding the methodologies of the cited clinical trials is essential for a critical appraisal of the evidence.

### Pfizer Phase 3B Study in Very Young SGA Children

- Objective: To evaluate the 24-month efficacy of Genotropin on height in SGA children aged 24-30 months.[\[7\]](#)
- Study Design: A controlled, multi-center, randomized study.[\[7\]](#)
- Participants: 43 participants from 16 centers in eight European countries, aged between 24-30 months.[\[7\]](#)

- Intervention: Participants were randomized (1:1) to receive either Genotropin at a dose of 0.035 mg/kg/day or no treatment.[[7](#)]
- Primary Endpoint: Change from baseline height as measured by height standard deviation score (SDS) at 24 months.[[7](#)]

## Comparative Study of Growtropin-II and Genotropin (NCT02770157)

- Objective: To evaluate the efficacy and safety of Growtropin-II and demonstrate its non-inferiority to Genotropin in children with SGA.[[1](#)]
- Study Design: A multicentre, randomized, open-label, comparative, phase III trial.[[1](#)]
- Participants: 75 children meeting the inclusion criteria were randomized.[[1](#)]
- Intervention: Participants were randomized in a 2:2:1 ratio to three groups: Growtropin-II, Genotropin, or a 26-week non-treatment group followed by treatment. Both treatment groups received subcutaneous injections for 52 weeks.[[1](#)]
- Primary Endpoint: Change in annualized height velocity.[[1](#)]

## Growth Hormone Signaling Pathway

The biological effects of Genotropin are mediated through the growth hormone receptor (GHR), which activates a cascade of intracellular signaling pathways. The binding of growth hormone to its receptor leads to the activation of Janus kinase 2 (JAK2), a tyrosine kinase that plays a central role in initiating downstream signaling.[[8](#)][[9](#)][[10](#)]



[Click to download full resolution via product page](#)

Caption: Simplified Growth Hormone Signaling Pathway.

This pathway ultimately modulates gene transcription, leading to the expression of proteins like IGF-1, and influences various cellular functions including growth and metabolism.[8][10][11]

## Conclusion

The available evidence from a range of clinical studies consistently demonstrates that Genotropin is an effective treatment for improving growth in children born SGA who do not exhibit catch-up growth. It significantly increases height velocity and improves height SDS. Comparative studies have shown its efficacy to be non-inferior to other somatropin preparations. While higher doses may lead to a greater short-term response, the long-term benefit appears less dose-dependent.[12] Monitoring of IGF-1 levels is a common practice during therapy, although the clinical significance of elevated total IGF-1 versus bioactive IGF-1 requires further investigation. The underlying mechanism of action is well-characterized, involving the activation of the JAK-STAT and other signaling pathways crucial for cellular growth and metabolism. Future research, including ongoing trials comparing daily Genotropin with long-acting growth hormone preparations, will further refine treatment strategies for this patient population.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Efficacy and safety of the recombinant human growth hormone in short children born small for gestational age: A randomized, multicentre, comparative phase III trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Long-term effectiveness of growth hormone therapy in children born small for gestational age: An analysis of LG growth study data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Difficulties in Interpreting IGF-1 Levels in Short Stature Children Born Small for Gestational Age (SGA) Treated with Recombinant Human Growth Hormone (rhGH) Based on Data from Six Clinical Centers in Poland [mdpi.com]

- 5. Evolution of IGF-1 in children born small for gestational age and with growth retardation, treated by growth hormone adapted to IGF-1 levels after 1 year - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Increases in Bioactive IGF do not Parallel Increases in Total IGF-I During Growth Hormone Treatment of Children Born SGA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pfizer.com [pfizer.com]
- 8. ovid.com [ovid.com]
- 9. Growth hormone signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Growth hormone signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sinobiological.com [sinobiological.com]
- 12. publications.aap.org [publications.aap.org]
- To cite this document: BenchChem. [Genotropin in Small for Gestational Age Patients: A Cross-Study Efficacy Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1665317#cross-study-analysis-of-genotropin-s-effectiveness-in-sga-patients>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)